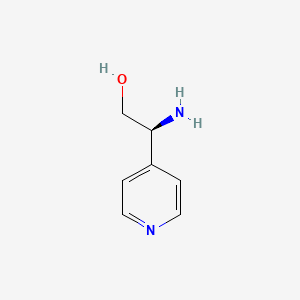
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%, also known as 4-DMSPB, is a chemical compound with a wide range of scientific applications. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is used in a variety of fields such as medicine, research, and industry. 4-DMSPB is an important intermediate for the synthesis of other compounds, and its unique properties make it an ideal starting material for further chemical transformations.
Wissenschaftliche Forschungsanwendungen
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a wide range of scientific applications. It is used to synthesize a variety of compounds, such as pharmaceuticals, pesticides, and food additives. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is also used as a reagent in organic synthesis and as a catalyst in the synthesis of heterocyclic compounds. It is also used in the synthesis of bioactive compounds such as antibiotics, antivirals, and anti-cancer agents. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is used in the synthesis of polymer materials such as polyurethanes and polyamides.
Wirkmechanismus
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is not completely understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate and stabilizing the transition state of the reaction. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can act as a Lewis acid, donating electrons to the substrate and facilitating the reaction.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been used as an antimicrobial agent. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidative effects. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is its high purity, which makes it ideal for use in chemical synthesis. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is also sensitive to light and moisture and should be stored in a cool, dark place. Additionally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%. One potential direction is the development of new methods for its synthesis. Additionally, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in medicine, agriculture, and industry. Additionally, further research could be conducted into its toxicity and its potential environmental impacts. Finally, further research could be conducted into its potential as a catalyst for other chemical reactions.
Synthesemethoden
4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 4-hydroxybenzoic acid with dimethylsulfamate in aqueous methanol. This reaction occurs at a temperature of about 100°C and produces a 95% yield of 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can also be prepared from the reaction of 4-hydroxybenzoic acid with dimethylsulfoxide in dimethylformamide. This reaction is conducted at a temperature of 80-90°C and yields 4-(4-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% in a purity of 95%.
Eigenschaften
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUUTKIGGDPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

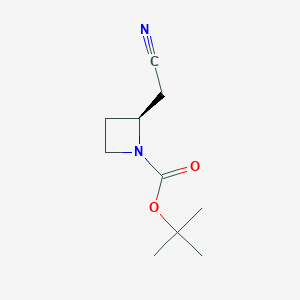


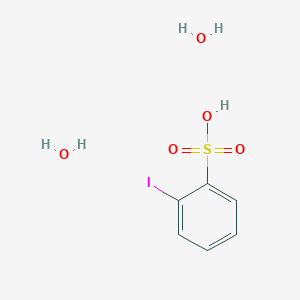
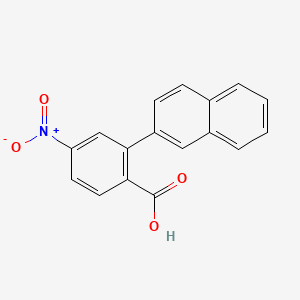
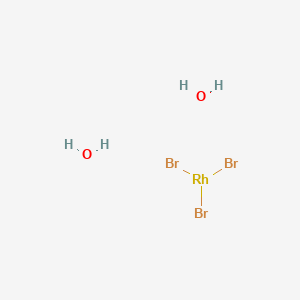

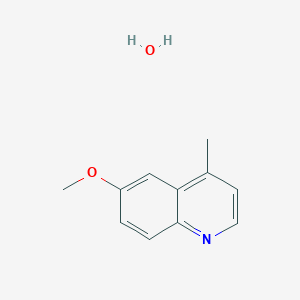


![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)
